molecular formula C14H20N2 B3250081 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 200413-63-4

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No. B3250081
CAS RN: 200413-63-4
M. Wt: 216.32 g/mol
InChI Key: QGMICEWHANHHHI-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The piperidine ring is present in numerous pharmaceuticals, including antipsychotics, analgesics, and antihistamines. Researchers explore the synthesis of substituted piperidines to create novel drug candidates with improved efficacy and reduced side effects .

Antiproliferative Effects in Cancer Research

Some derivatives of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline have demonstrated antiproliferative activity against various human cell lines. These findings suggest potential applications in cancer research.

Biological Evaluation and Pharmacological Activity

Scientists investigate the biological properties of synthetic and natural piperidines. Recent advances include the discovery and evaluation of potential drugs containing the piperidine moiety. These studies contribute to our understanding of the compound’s pharmacological activity .

Synthesis Methods

Efficient and cost-effective methods for synthesizing substituted piperidines are crucial. Researchers explore various intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination, to access diverse piperidine derivatives .

Spiropiperidines and Condensed Piperidines

Beyond simple piperidines, scientists investigate more complex structures like spiropiperidines and condensed piperidines. These compounds offer unique properties and potential applications in drug design .

Multicomponent Reactions

Multicomponent reactions (MCRs) provide efficient routes to piperidine derivatives. Researchers explore MCRs involving piperidines to access diverse chemical space and identify new lead compounds .

Safety and Hazards

The safety data sheet for a similar compound, (1-BOC-Piperidin-4-yl)acetic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is increasingly recognized . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives, including “1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline”.

properties

IUPAC Name

1-piperidin-4-yl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-6-14-12(4-1)5-3-11-16(14)13-7-9-15-10-8-13/h1-2,4,6,13,15H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMICEWHANHHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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